2-Bromo-4-fluorobenzaldehyde

Catalog No.
S673634
CAS No.
59142-68-6
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzaldehyde

CAS Number

59142-68-6

Product Name

2-Bromo-4-fluorobenzaldehyde

IUPAC Name

2-bromo-4-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H

InChI Key

OPZDXMCOWFPQPE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=O

Organic Synthesis and Medicinal Chemistry

-BFM serves as a valuable building block in organic synthesis, particularly for the preparation of diversely substituted aromatic compounds. Its bromo and fluoro substituents activate the aromatic ring, making it susceptible to nucleophilic substitution reactions. This allows researchers to introduce various functional groups at desired positions, leading to the synthesis of complex molecules with potential biological activities.

Furthermore, the presence of the bromo group offers an additional advantage in medicinal chemistry. Bromine is a bioisostere of chlorine, meaning it has similar size and shape but different electronic properties. This property allows researchers to create halogen-substituted analogs of existing drugs, potentially leading to improved pharmacological profiles, such as enhanced potency or selectivity [].

2-Bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol. It is classified as a derivative of benzaldehyde, characterized by the substitution of bromine and fluorine atoms at the 2 and 4 positions on the benzene ring, respectively. The compound typically appears as a white to light yellow solid and is utilized primarily as an intermediate in organic synthesis processes .

Due to its functional groups:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups, allowing for diverse synthetic pathways.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids, expanding its utility in chemical synthesis.
  • Condensation Reactions: This compound can react to form Schiff bases, which have notable antimicrobial properties .

Common reagents involved in these reactions include secondary amines, phenols, and various oxidizing agents.

Benzaldehyde derivatives, including 2-Bromo-4-fluorobenzaldehyde, exhibit a range of biological activities. They have been reported to possess:

  • Antibacterial Properties: Effective against various bacterial strains.
  • Antitumor Activity: Potential in cancer treatment applications.
  • Anti-inflammatory Effects: Useful in managing inflammation-related conditions.
  • Antifungal and Antimicrobial Properties: Broad-spectrum activity against fungi and microbes.
  • Antioxidant Activity: Protects against oxidative stress .

These biological activities suggest that 2-Bromo-4-fluorobenzaldehyde could be valuable in pharmaceutical chemistry.

Several synthetic routes exist for the preparation of 2-Bromo-4-fluorobenzaldehyde:

  • Bromination of 4-Fluorobenzaldehyde:
    • Reagents: Dibromohydantoin, sulfuric acid, trifluoroacetic acid.
    • Conditions: Reaction conducted in an autoclave at temperatures ranging from 0°C to 50°C over 56 hours.
    • Yield: Approximately 85% after purification through distillation under reduced pressure .
  • Alternative Methods:
    • Various other methods have been reported, including the use of different brominating agents and solvents to achieve similar yields .

2-Bromo-4-fluorobenzaldehyde serves multiple purposes in different fields:

  • Organic Synthesis: Acts as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Utilized in the development of drugs due to its biological activity.
  • Chemical Research: Employed in studies exploring reaction mechanisms and properties of substituted benzaldehydes .

Research indicates that 2-Bromo-4-fluorobenzaldehyde interacts with various biological pathways. Its derivatives can influence metabolic processes related to inflammation and microbial resistance. The presence of both bromine and fluorine atoms enhances its reactivity, making it a subject of interest for further interaction studies in medicinal chemistry .

2-Bromo-4-fluorobenzaldehyde can be compared with several structurally similar compounds:

Compound NameMolecular FormulaKey Differences
2-Bromo-5-fluorobenzaldehydeC₇H₄BrF₁OBromine and fluorine at positions 2 and 5
4-Bromo-2-fluorobenzaldehydeC₇H₄BrF₁OBromine at position 4 and fluorine at position 2
2-Bromo-4-chlorobenzaldehydeC₇H₄BrClOChlorine instead of fluorine at position 4
2-Bromo-4,5-difluorobenzaldehydeC₇H₂BrF₂OTwo fluorine atoms instead of one

The uniqueness of 2-Bromo-4-fluorobenzaldehyde lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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